



Application Note: Quantification of Bromo-Dragonfly Using High-Performance Liquid Chromatography

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Compound of Interest		
Compound Name:	Bromo-dragonfly, (+)-	
Cat. No.:	B15193865	Get Quote

Abstract

This application note provides a detailed methodology for the quantitative analysis of Bromodragonfly (1-(8-bromobenzo[1,2-b;4,5-b']difuran-4-yl)-2-aminopropane), a potent synthetic hallucinogen. Due to its high potency and potential for severe adverse health effects, sensitive and reliable analytical methods are crucial for forensic toxicology, clinical analysis, and research purposes. This document outlines a High-Performance Liquid Chromatography (HPLC) method coupled with UV or Mass Spectrometric detection for the quantification of Bromo-dragonfly in various matrices.

Introduction

Bromo-dragonfly is a psychoactive substance belonging to the phenethylamine class, known for its LSD-like effects and exceptionally long duration of action.[1][2] Its complex chemical structure and presence in trace amounts in biological samples and seized materials necessitate the use of highly sensitive and selective analytical techniques for accurate quantification.[1][3] High-Performance Liquid Chromatography (HPLC) offers the required specificity and sensitivity for this purpose. This application note details the sample preparation, chromatographic conditions, and data analysis for the quantification of Bromo-dragonfly.

Experimental



Instrumentation and Materials

- HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a
 quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or
 a Mass Spectrometer (MS).
- Column: A reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 μm) is recommended.
- Chemicals and Reagents:
 - Bromo-dragonfly reference standard (Cayman Chemical or equivalent)[3]
 - Methanol (HPLC grade)[3]
 - Acetonitrile (HPLC grade)
 - Ammonia solution (25%)[3]
 - Formic acid (LC-MS grade)
 - Ultrapure water (18.2 MΩ·cm)
- Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX) for biological samples.

Standard Solution Preparation

A stock solution of Bromo-dragonfly is prepared by dissolving 1 mg of the reference standard in 10 mL of methanol to obtain a concentration of 100 μ g/mL. Working standards are prepared by serial dilution of the stock solution with the mobile phase to achieve a concentration range suitable for the calibration curve (e.g., 10 ng/mL to 1000 ng/mL).

Sample Preparation Protocol

For Seized Powders/Tablets:

Accurately weigh 10 mg of the homogenized powder or crushed tablet.



- Dissolve in 10 mL of methanol.
- Vortex for 5 minutes and sonicate for 15 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.22 μm syringe filter into an HPLC vial.
- Dilute the sample with the mobile phase to fall within the calibration range if necessary.

For Biological Matrices (Blood, Urine):

A solid-phase extraction (SPE) method is recommended for sample clean-up and concentration.

- To 1 mL of blood or urine, add an appropriate internal standard (e.g., deuterated Bromodragonfly).
- Pre-treat the sample (e.g., protein precipitation for blood with acetonitrile, or hydrolysis for urine if conjugated metabolites are of interest).
- Condition an Oasis MCX SPE cartridge with 2 mL of methanol followed by 2 mL of water.
- Load the pre-treated sample onto the cartridge.
- Wash the cartridge with 2 mL of 0.1 M HCl followed by 2 mL of methanol.
- Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase and transfer to an HPLC vial.

HPLC Method Parameters



Parameter	UV Detection	MS Detection
Column	C18, 4.6 x 150 mm, 5 μm	C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A	0.1% Formic acid in Water	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile	0.1% Formic acid in Acetonitrile
Gradient	0-2 min: 10% B; 2-15 min: 10- 90% B; 15-18 min: 90% B; 18- 20 min: 10% B	0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-12 min: 5% B
Flow Rate	1.0 mL/min	0.4 mL/min
Injection Volume	10 μL	5 μL
Column Temperature	30°C	40°C
Detection Wavelength	210 nm and 254 nm	ESI+, MRM transitions (specific to the mass spectrometer)

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the method. The values are based on literature for similar analyses and may vary depending on the specific instrumentation and matrix.[3]

Parameter	Expected Value
Linearity (R²)	> 0.999
Limit of Detection (LOD)	0.5 - 2.10 μg per band (HPTLC)
Limit of Quantification (LOQ)	1.5 - 6.35 μg per band (HPTLC)
Precision (%RSD)	< 5%
Accuracy (% Recovery)	85 - 115%



Note: The LOD and LOQ values are provided from an HPTLC method and are expected to be significantly lower with a sensitive LC-MS/MS system.[3]

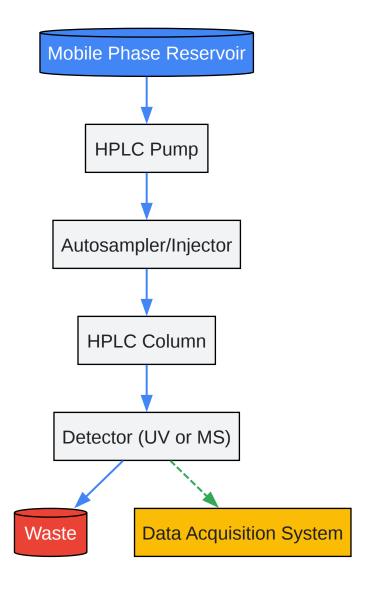
Diagrams



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Caption: Experimental workflow for HPLC quantification of Bromo-dragonfly.





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